
N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride is a chemical compound with the molecular formula C15H20ClN. It is known for its unique structure, which includes a naphthalene ring substituted with a trimethylammonium group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride typically involves the reaction of naphthalen-1-ylmethanamine with trimethylamine in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and yield. The process often includes steps such as purification and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthalen-1-ylmethanamine derivatives.
Applications De Recherche Scientifique
N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-1-naphthalenemethylamine hydrochloride
- N,N-Dimethyl-1-(naphthalen-1-yl)methanamine
Uniqueness
N,N,N-Trimethyl(naphthalen-1-yl)methanaminium chloride is unique due to its trimethylammonium group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Propriétés
Numéro CAS |
63474-31-7 |
|---|---|
Formule moléculaire |
C14H18ClN |
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
trimethyl(naphthalen-1-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C14H18N.ClH/c1-15(2,3)11-13-9-6-8-12-7-4-5-10-14(12)13;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GIEZDPVIWDQQSD-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



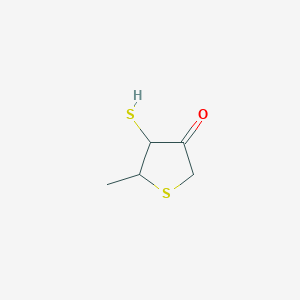

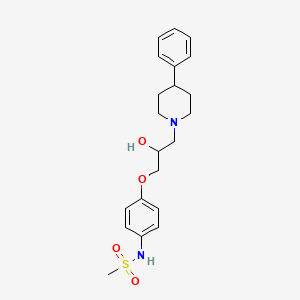
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

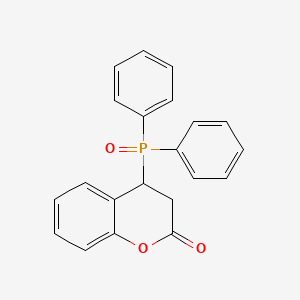
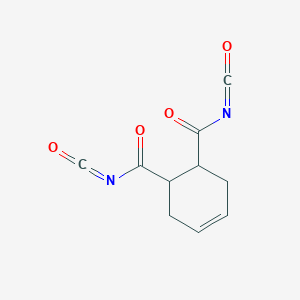
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
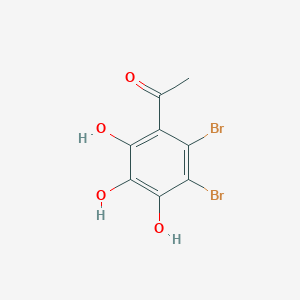
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
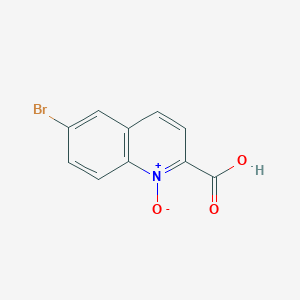
![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)
